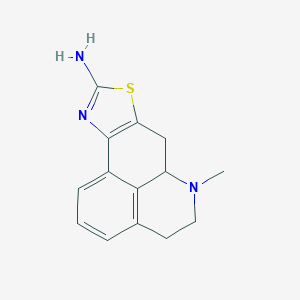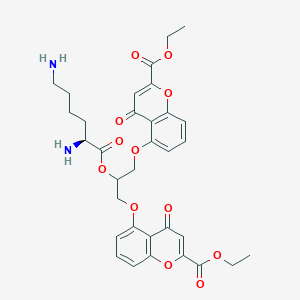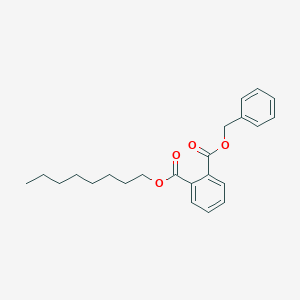![molecular formula C16H40O6Si3 B035281 Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock CAS No. 102783-01-7](/img/structure/B35281.png)
Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of polymers incorporating poly(oxydimethylsilylene) units often involves specific routes like hydroxyl-silylamine condensation or transimidization, leading to block copolymers with enhanced thermooxidative stability and versatile properties. For example, the synthesis of polyimide-polysiloxane block copolymers utilizes α,ω-(3-amino-phenoxy) terminated poly[oxy(dimethylsilyl)-1,4-phenylene(dimethylsilylene)] oligomers, indicating controlled molecular weight and subsequent copolymerization with polyimide moieties for improved stability (Sysel & Oupický, 1996).
Molecular Structure Analysis
The molecular structure of these copolymers is characterized by the presence of both polysiloxane and polyether segments, which contribute to their unique properties. The structural arrangement enables these materials to exhibit a range of physical and chemical behaviors beneficial for various applications. The structural integrity and versatility are achieved through specific synthesis routes, ensuring a controlled molecular arrangement and weight.
Chemical Reactions and Properties
Chemical reactions involving these polymers often result in the formation of products with unique end groups, influenced by factors such as temperature and the presence of catalysts. For instance, the etherification of poly(oxymethylene)diol with orthoesters leads to the simultaneous formation of orthoformyl, formyl, and ether groups, showcasing the polymers' reactive versatility (Colombo et al., 1978).
Physical Properties Analysis
The physical properties of these block copolymers, such as micellization and phase behavior in aqueous solutions, are critical for their application in various domains. These properties are influenced by the polymer's molecular weight, composition, and the balance between hydrophilic and hydrophobic segments. The study of diblock-copoly(oxypropylene/oxyethylene) copolymers illustrates the impact of polymer concentration and temperature on micelle formation and stability (Ding et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo specific reactions like transacetalization during etherification, highlight the polymers' chemical versatility. Such reactions are pivotal for modifying the molecular structure to tailor the polymers for specific applications, demonstrating the complexity and adaptability of these materials (Colombo et al., 1980).
Applications De Recherche Scientifique
Polymer Chemistry and Material Science Applications Polymers similar to the specified compound are extensively researched for their unique properties and potential applications in various fields. For example, studies on poly(oxymethylene) dimethyl ethers (POMDMEs) reveal their significance as components of tailored diesel fuel, highlighting their role in reducing soot formation during combustion (Burger, Siegert, Ströfer, & Hasse, 2010). This research emphasizes the environmental and engineering relevance of such polymers in creating cleaner fuel alternatives.
Synthesis and Properties of Block Polymers Research on the synthesis and properties of various block polymers, including those incorporating elements like dimethylsiloxane, sheds light on the methodologies for creating advanced materials with desired characteristics. For instance, Allen and Hedrick (1988) successfully prepared poly(xylenyl ether-dimethylsiloxane) triblock polymers, highlighting a synthesis route that could potentially apply to the compound of interest, given its structural similarities (Allen & Hedrick, 1988). These materials show promise as modifiers for other polymers, offering insights into their potential applications in enhancing material properties.
Environmental Applications The study of poly(oxymethylene) dimethyl ethers and related compounds extends to their environmental applications, particularly in energy and fuels. Schmitz et al. (2016) discussed the synthesis and purification concepts for these polymers, emphasizing their role in creating diesel fuel components that can significantly reduce emissions (Schmitz, Friebel, Harbou, Burger, & Hasse, 2016). This research underscores the importance of such compounds in addressing environmental challenges associated with fossil fuels.
Propriétés
IUPAC Name |
2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGYKHCGWLEDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40O6Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
162127-39-1, 156327-07-0 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162127-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
412.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102783-01-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)





